molecular formula C27H27N3O4 B2583875 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 899723-37-6

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2583875
CAS RN: 899723-37-6
M. Wt: 457.53
InChI Key: ORGFJWMYINEXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Elimination

One study elaborates on the metabolism and elimination pathways of Almorexant, a dual orexin receptor antagonist, which shares a structural similarity with the compound due to its quinoline and acetamide groups. This research highlighted the extensive metabolism and the identification of primary metabolites, suggesting a complex biotransformation that could inform the metabolic fate of related compounds (Dingemanse et al., 2013).

Cellular Proliferation

Another study investigated the use of a cellular proliferative marker in imaging tumor proliferation, indicating the potential application of structurally related compounds in cancer diagnostics and therapy. This approach underscores the importance of understanding the cellular interactions and mechanisms of action of such compounds (Dehdashti et al., 2013).

Oxidative Stress

Research into the effects of paracetamol, a compound known for its analgesic properties, on oxidative stress provides a lens through which the oxidative stress modulation capacity of similar compounds might be inferred. The identification of novel metabolites in this context suggests potential avenues for researching the antioxidative or pro-oxidative properties of related chemicals (Trettin et al., 2014).

Antioxidative Effects

A comparative study on the antioxidative effects of anesthetics reveals the potential for compounds with similar functional groups to mitigate oxidative damage, which could be particularly relevant in the context of surgical procedures and the management of oxidative stress-related conditions (Khoshraftar et al., 2014).

Resistance Mechanisms

Understanding the mechanisms of drug resistance, as seen in the study of non-small-cell lung cancer patients treated with gefitinib, can provide insights into how modifications in chemical structure, such as mutations in the EGFR gene, influence the effectiveness of treatment. This knowledge is essential for the development of novel compounds with improved efficacy and resistance profiles (Kobayashi et al., 2005).

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-18-9-10-19-12-20(16-28-21-7-5-4-6-8-21)27(32)30(25(19)11-18)17-26(31)29-22-13-23(33-2)15-24(14-22)34-3/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGFJWMYINEXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC(=C3)OC)OC)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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